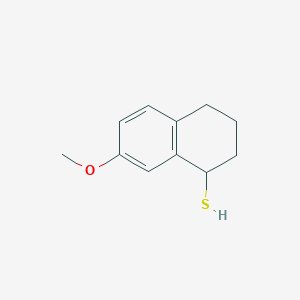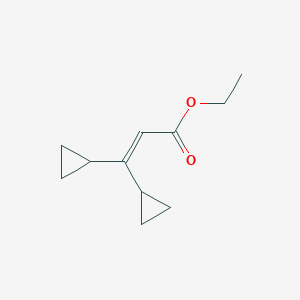
Ethyl 3,3-dicyclopropylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Propenoic acid, 3,3-dicyclopropyl-, ethyl ester typically involves the esterification of 2-Propenoic acid, 3,3-dicyclopropyl- with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
2-Propenoic acid, 3,3-dicyclopropyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include organic solvents, acid or base catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3,3-dicyclopropyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3,3-dicyclopropyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The cyclopropyl groups may influence the reactivity and stability of the compound, affecting its overall mechanism of action .
Comparación Con Compuestos Similares
2-Propenoic acid, 3,3-dicyclopropyl-, ethyl ester can be compared with other similar compounds such as:
2-Propenoic acid, 3-phenyl-, 2-(dimethylamino)ethyl ester: This compound has a phenyl group instead of cyclopropyl groups, leading to different reactivity and applications.
2-Propenoic acid, ethyl ester: Lacks the cyclopropyl groups, making it less sterically hindered and more reactive in certain reactions.
The uniqueness of 2-Propenoic acid, 3,3-dicyclopropyl-, ethyl ester lies in its cyclopropyl groups, which impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
ethyl 3,3-dicyclopropylprop-2-enoate |
InChI |
InChI=1S/C11H16O2/c1-2-13-11(12)7-10(8-3-4-8)9-5-6-9/h7-9H,2-6H2,1H3 |
Clave InChI |
LDAMCULCXWYMEQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C1CC1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
![2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13316559.png)
![Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13316562.png)

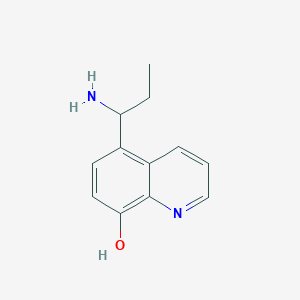
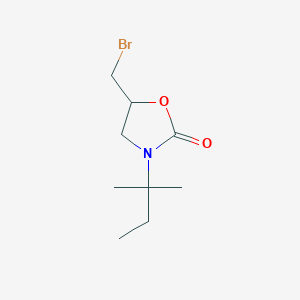
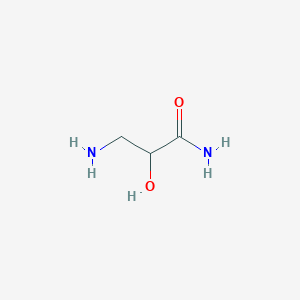
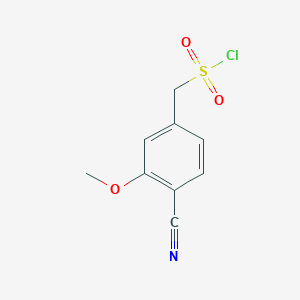
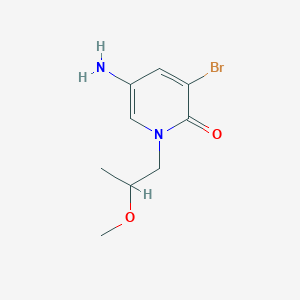

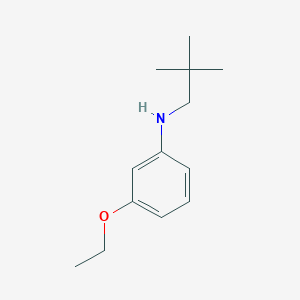

![(9S)-5-Bromo-14-chloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13316654.png)
